molecular formula C2HBrIN3 B13926884 4-Bromo-5-iodo-1H-1,2,3-triazole

4-Bromo-5-iodo-1H-1,2,3-triazole

Cat. No.: B13926884
M. Wt: 273.86 g/mol
InChI Key: KAFXWBONXPBGIT-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-1H-1,2,3-triazole is a high-value, halogenated heterocycle serving as a sophisticated scaffold in modern synthetic organic chemistry. Its structure incorporates both bromo and iodo substituents on the 1,2,3-triazole core, making it a privileged building block for further functionalization via metal-catalyzed cross-coupling reactions. The 1,2,3-triazole ring is a key motif in medicinal chemistry due to its resemblance to amide bonds and its presence in a broad spectrum of biologically active molecules . This specific compound is part of the class of fully substituted 1,2,3-triazoles, which are an area of intense research focus for developing new therapeutic and material agents . Researchers utilize this compound as a key intermediate for constructing complex, fully decorated 1,2,3-triazoles. These structures are found in compounds with diverse medicinal applications, including as anticancer, anti-HIV, antimalarial, and antibacterial agents . The presence of two different halogens allows for sequential and regioselective synthesis, offering a powerful strategy for generating molecular diversity in drug discovery programs and for creating functionalized frameworks in materials science. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-iodo-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrIN3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFXWBONXPBGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Polyhalogenated 1,2,3 Triazoles in Organic Synthesis

Polyhalogenated 1,2,3-triazoles are a class of compounds that have gained considerable attention in organic synthesis due to their role as versatile synthetic intermediates. The presence of multiple halogen atoms on the stable triazole ring serves as a gateway for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netepa.gov

The carbon-halogen bonds in these compounds can be selectively activated, allowing for the stepwise introduction of various functional groups. For instance, the differing reactivity between bromine and iodine atoms (the C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed couplings) allows for regioselective functionalization. nih.gov This characteristic is highly valuable for creating complex, highly substituted triazole derivatives that would be challenging to synthesize through other methods. Researchers have successfully utilized dihalogenated triazoles in Suzuki, Stille, and Sonogashira coupling reactions to introduce aryl, alkenyl, and alkynyl moieties. researchgate.netnih.gov

Facile synthetic routes have been developed for various bromo- and iodo-1,2,3-triazoles, making these building blocks readily accessible for research. researchgate.net For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and subsequently undergo bromine-lithium exchange reactions to introduce substituents at the 5-position. rsc.org This control over reactivity makes polyhalogenated triazoles powerful tools for constructing molecules with precise architectures for applications in materials science and medicinal chemistry.

Overview of the 1,2,3 Triazole Heterocyclic System As a Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This core structure is a prominent scaffold in medicinal chemistry and drug discovery, largely due to its unique combination of physicochemical properties. nih.govresearchgate.netelsevierpure.com

Key Properties of the 1,2,3-Triazole Scaffold:

Stability : The 1,2,3-triazole ring is exceptionally stable to metabolic degradation, oxidation, reduction, and hydrolysis in both acidic and basic conditions. researchgate.netresearchgate.net

Dipole Moment : It possesses a significant dipole moment, which allows it to engage in dipole-dipole interactions and hydrogen bonding, crucial for binding to biological targets like proteins and enzymes. nih.govmdpi.com

Bioisostere : The triazole ring is often considered a bioisostere of the amide bond, mimicking its size, planarity, and electrostatic potential while offering greater metabolic stability. researchgate.net

Synthetic Accessibility : The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and reliable. nih.govresearchgate.net

These favorable characteristics have led to the incorporation of the 1,2,3-triazole scaffold into a vast number of biologically active compounds, including anticancer, antimicrobial, antiviral, and antidiabetic agents. nih.govtandfonline.com Its ability to act as a rigid linker connecting different pharmacophores has made it a staple in the design of hybrid drugs and conjugates. nih.gov

Interactive Table: Properties of the 1,2,3-Triazole Scaffold

PropertyDescriptionRelevance in Chemical Research
Aromaticity A planar, cyclic, conjugated system with 6 π-electrons, contributing to its high stability.Resistance to metabolic degradation, making it ideal for drug design. researchgate.net
Hydrogen Bonding The nitrogen atoms can act as hydrogen bond acceptors.Enhances binding affinity to biological targets like enzymes and receptors. mdpi.comresearchgate.net
Dipole Moment Possesses a strong dipole moment due to the electronegative nitrogen atoms.Facilitates non-covalent interactions, influencing molecular recognition and solubility. nih.gov
Bioisosterism Serves as a stable mimic for other functional groups, notably the amide bond.Used to improve the pharmacokinetic properties of lead compounds. researchgate.net
"Click" Chemistry Handle Easily synthesized via highly efficient and regioselective cycloaddition reactions.Allows for rapid and reliable construction of complex molecules and libraries. nih.govresearchgate.net

Research Trajectories for 4 Bromo 5 Iodo 1h 1,2,3 Triazole As a Key Intermediate

Direct Halogenation Strategies on 1H-1,2,3-Triazoles

Direct halogenation of the 1H-1,2,3-triazole ring is a primary method for introducing halogen atoms. These reactions can be tailored to achieve specific halogenation patterns.

Regioselective Bromination and Iodination Approaches

Achieving regioselectivity in the bromination and iodination of 1,2,3-triazoles is crucial for synthesizing specifically substituted compounds. Researchers have developed methods to control the position of halogenation on the triazole ring. For instance, the direct diiodination of 1,2,3-triazole has been achieved using reagents like N-iodosuccinimide (NIS) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures, leading to the formation of 4,5-diiodo-1,2,3-triazole. lookchem.com Similarly, dibromination of 1,2,3-triazole can be readily accomplished. lookchem.com

A convenient method for the oxidative halogenation of 4-aryl-1,2,3-triazoles utilizes potassium halides (KBr, KCl, and KI) with oxone as an oxidant. rsc.org This transition-metal-free approach proceeds at ambient temperature and produces halogenated products in good to excellent yields. rsc.org

Starting MaterialReagentsProductYieldReference
1,2,3-TriazoleNIS (3 eq.), NMP4,5-Diiodo-1,2,3-triazoleGood lookchem.com
4-Aryl-1,2,3-triazolesKBr, Oxone4-Aryl-5-bromo-1,2,3-triazoleGood-Excellent rsc.org
4-Aryl-1,2,3-triazolesKI, Oxone4-Aryl-5-iodo-1,2,3-triazoleGood-Excellent rsc.org

One-Pot Multi-Component Reactions for Halotriazole Synthesis

One-pot multi-component reactions offer an efficient pathway to synthesize substituted halotriazoles. A notable strategy involves the reaction of terminal alkynes with organic azides in the presence of a halogen source. For instance, 4-chloro-, 4-bromo-, and 4-iodo-1,2,3-triazoles can be synthesized from nonactivated alkynes, organic azides, and an N-halosuccinimide. nih.gov Another one-pot, three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles utilizes a 1-copper(I) alkyne, an azide (B81097), and molecular iodine, avoiding the need to pre-synthesize the 1-iodoalkyne. rsc.org

Sequential Functionalization Approaches

Sequential functionalization provides a controlled route to synthesize this compound by introducing the halogen atoms in a stepwise manner.

Synthesis from 4-Bromo-1H-1,2,3-triazole Derivatives

The synthesis of unsymmetrical 4-bromo-5-iodo-1,2,3-triazole can be achieved starting from 4-bromo-1,2,3-triazole. lookchem.comresearchgate.net This method highlights a facile route to this dihalogenated compound using common reagents. lookchem.comresearchgate.net While 4-bromo-1H-1,2,3-triazole is commercially available, its synthesis from 1,2,3-triazole can be inefficient. lookchem.com

Preparation via 4,5-Dihalo-1H-1,2,3-triazoles

An alternative strategy involves the conversion of 4,5-dihalo-1H-1,2,3-triazoles. For example, 1-substituted-4,5-dibromo-1H-1,2,3-triazoles can be selectively debrominated at the 5-position using isopropylmagnesium chloride to yield 1-substituted-4-bromo-1H-1,2,3-triazoles. google.com This monobrominated intermediate can then potentially be iodinated at the 5-position. Facile synthetic routes have been developed to convert dihalo-1,2,3-triazoles to monohalo-1,2,3-triazoles in good yields without the need for protecting the NH group. lookchem.comresearchgate.net

Starting MaterialReagentsProductYieldReference
1-Substituted-4,5-dibromo-1H-1,2,3-triazoleIsopropylmagnesium chloride1-Substituted-4-bromo-1H-1,2,3-triazoleHigh google.com

Routes Involving 4-Bromo-5-trimethylsilyl-1,2,3-triazole Precursors

While direct searches did not yield specific information on the synthesis of this compound from 4-bromo-5-trimethylsilyl-1,2,3-triazole precursors, this synthetic route is plausible. Generally, trimethylsilyl (B98337) groups can be replaced with halogens. This would involve the initial synthesis of a 4-bromo-5-trimethylsilyl-1,2,3-triazole, followed by an iododesilylation reaction to introduce the iodine atom at the 5-position.

Metal-Catalyzed Synthetic Pathways

Metal catalysts play a pivotal role in the synthesis of 1,2,3-triazoles, offering high efficiency and control over regioselectivity. acs.org Catalysts based on copper, palladium, and silver are particularly prominent in the construction of halogenated 1,2,3-triazole rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its reliability and wide applicability. acs.orgnih.gov This reaction typically produces 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgnih.gov However, modifications of this method allow for the incorporation of halogen atoms at the 5-position of the triazole ring.

The reaction of 1-haloalkynes with azides in the presence of a copper(I) catalyst provides a direct route to 5-halo-1,4-disubstituted-1,2,3-triazoles. Specifically, the use of 1-iodoalkynes in a copper-catalyzed cycloaddition with organic azides leads to the formation of 5-iodo-1,2,3-triazoles. nih.gov This transformation is highly efficient, proceeds with a broad range of substrates, and can be faster than the conventional CuAAC with terminal alkynes. nih.gov The catalysis is typically effected by copper(I) iodide, often in the presence of an amine ligand, which is crucial for the reaction to proceed. nih.gov Similarly, 5-bromotriazoles can be synthesized from 1-bromoalkynes using a Cu(I) catalyst. beilstein-journals.org

A key precursor, the 5-iodo-1,2,3-triazole benzoate, can be synthesized in a single step from substituted 2-azido benzoic acid esters via a CuAAC reaction using a CuI/NBS (N-Bromosuccinimide) catalytic system. acs.org The versatility of these 5-halotriazoles is further demonstrated by their use in subsequent cross-coupling reactions to create more complex, fully substituted triazoles. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Halogenated 1,2,3-Triazoles

Starting MaterialsCatalyst SystemProductYieldReference
Iodoalkyne, AzideCuI, Triethylamine5-iodo-1,2,3-triazoleMajor Product nih.gov
1-Bromoalkyne, AzideCuI (5 mol%)5-bromo-1,4-disubstituted-1,2,3-triazoleNot specified beilstein-journals.org
2-Azido benzoic acid ester, AlkyneCuI, NBS5-iodo-1,2,3-triazole benzoateNot specified acs.org
Trimethylsilyl-alkyne, Azide, IodideCopper/PalladiumTrimethylsilyl-5-iodotriazoleHigh to Excellent acs.org

Palladium catalysis offers powerful methods for the synthesis and functionalization of 1,2,3-triazoles. ox.ac.ukorganic-chemistry.org These methods include the direct C-H arylation of pre-formed triazoles and the construction of the triazole ring from alkenyl halides.

A notable application is the palladium-catalyzed regioselective ortho-halogenation of 4-aryl-1,2,3-triazoles. thieme-connect.com This method allows for the introduction of bromine or iodine at a specific position on an aryl substituent attached to the triazole ring. Palladium(II) acetate (B1210297) is an effective catalyst for the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, providing a route to fully substituted triazoles. nih.gov This approach is highly versatile for creating molecular libraries of functionalized triazoles. acs.org

Furthermore, palladium catalysts can be used to construct the triazole ring itself. For instance, the coupling of alkenyl halides with sodium azide under palladium catalysis leads to the formation of 1,2,3-triazoles. ox.ac.uk The mechanism is believed to involve a [3+2] cycloaddition of the azide anion with a vinylpalladium complex. ox.ac.uk Palladium catalysis is also instrumental in the synthesis of 1,4,5-trisubstituted 1,2,3-triazole-5-carboxamides from 5-iodo-1,2,3-triazoles via an oxidative addition and subsequent carbonylation and amination steps. nih.gov

Table 2: Palladium-Catalyzed Reactions for Halogenated and Substituted 1,2,3-Triazoles

Reaction TypeCatalyst SystemSubstratesProductReference
Regioselective ortho-halogenationPd(OAc)₂4-Aryl-1,2,3-triazoles, N-halosuccinimide4-(2-Haloaryl)-1,2,3-triazoles thieme-connect.com
Direct C-H ArylationPd(OAc)₂, Triphenylphosphine1,4-Disubstituted 1,2,3-triazoles, Aryl bromide1,4,5-Trisubstituted 1,2,3-triazoles nih.gov
Triazole Synthesis[Pd₂(dba)₃], XantphosAlkenyl bromide, Sodium azideSubstituted 1,2,3-triazole ox.ac.uk
Carbonylative AminationPalladium catalyst5-Iodo-1,2,3-triazole, Amine, CO1,2,3-Triazole-5-carboxamide nih.gov

Silver catalysts provide an alternative to copper for promoting azide-alkyne cycloadditions and other transformations leading to triazoles. rsc.org Silver-catalyzed reactions can offer different reactivity profiles and are useful in synthesizing iodo-substituted triazoles.

For example, a silver-catalyzed intramolecular cyclization of ethynyl (B1212043) triazoyl benzoic acids is a key step in the synthesis of triazole-fused benzoxazocinones. acs.org The precursor for this reaction, a 5-iodo-1,2,3-triazole benzoate, is formed via a copper-catalyzed reaction, highlighting the complementary nature of different metal catalysts. acs.org Silver carbonate (Ag₂CO₃) has been noted as a catalyst used in the synthesis of 1,2,3-triazole derivatives. researchgate.net Furthermore, silver-catalyzed, ligand-assisted click chemistry has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org A novel silver(I)-catalyzed three-component reaction of alkynes, azides, and another component can lead to N2-substituted 1,2,3-triazoles, where an in-situ generated silver acetylide is a key intermediate. sciengine.com

Table 3: Silver-Catalyzed Synthesis of Triazoles

Reaction TypeCatalystSubstratesProductReference
Intramolecular CyclizationAgOTfEthynyl triazoyl benzoic acidsTriazole-fused-1,5-benzoxazocinones acs.org
Azide-Alkyne CycloadditionPCy₃-assisted Ag(I)Benzyl azides, Terminal alkynes1,4-Disubstituted 1,2,3-triazoles rsc.org
Three-Component ReactionAg₂CO₃Alkyne, Azide, Benzylic substrateN2-substituted 1,2,3-triazole sciengine.com
General Triazole SynthesisAg₂CO₃Not specified1,2,3-Triazole derivatives researchgate.net

Metal-Free Synthetic Routes to Halogenated Triazoles

The development of metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications. researchgate.net Several metal-free strategies have been developed for the synthesis of 1,2,3-triazoles, including those bearing halogen substituents.

One approach involves the direct halogenation of the 1,2,3-triazole ring using common reagents. For instance, diiodo-1,2,3-triazole can be obtained directly from 1,2,3-triazole. researchgate.net These dihalo-1,2,3-triazoles can then be converted to monohalo-1,2,3-triazoles in good yields. researchgate.net The synthesis of 4-bromo-5-iodo-1,2,3-triazole from bromo-1,2,3-triazole is an example of such a transformation. researchgate.net

Other metal-free methods construct the triazole ring from non-azide precursors. An acetic acid-promoted reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide provides a route to 1,4,5-trisubstituted 1,2,3-triazoles. nih.govresearchgate.net The mechanism involves the formation of an enamine intermediate, which then undergoes a 1,3-dipolar cycloaddition with the azide. nih.gov Molecular iodine can also serve as a catalyst in metal- and azide-free multicomponent reactions to produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com Additionally, iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides 4-aryl-NH-1,2,3-triazoles without the need for metal catalysts or azide reagents. organic-chemistry.org

Table 4: Metal-Free Synthetic Routes to Halogenated and Substituted Triazoles

Reaction TypeReagents/ConditionsSubstratesProductReference
Direct HalogenationIodine1,2,3-TriazoleDiiodo-1,2,3-triazole researchgate.net
Sequential HalogenationNot specifiedBromo-1,2,3-triazole4-Bromo-5-iodo-1,2,3-triazole researchgate.net
Three-Component CycloadditionAcetic acid, Tosyl azidePrimary amines, 1,3-Dicarbonyls1,4,5-Trisubstituted 1,2,3-triazoles nih.govresearchgate.net
Iodine-Catalyzed Multicomponent ReactionMolecular iodineEnaminones, Tosylhydrazine, Primary amines1,5-Disubstituted 1,2,3-triazoles mdpi.com
Iodine-Mediated CyclizationIodine, p-Tosyl hydrazines, 1-Aminopyridinium iodideMethyl ketones4-Aryl-NH-1,2,3-triazoles organic-chemistry.org

Chemoselective Functionalization of C-Halogen Bonds

The differential reactivity of the C-Br and C-I bonds in this compound allows for selective functionalization at either the C4 or C5 position of the triazole ring. The greater lability of the C-I bond compared to the C-Br bond is a key factor that is frequently exploited in various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. In the context of dihalogenated triazoles, the selective coupling at the more reactive C-I bond is a well-established strategy. nih.govossila.com This selectivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst at a faster rate. ossila.com

Research has demonstrated that by carefully controlling reaction conditions, such as the choice of catalyst, ligands, base, and temperature, it is possible to achieve high chemoselectivity for the substitution of the iodine atom. nih.govnih.govbeilstein-journals.org For instance, the use of catalysts like Pd(PPh₃)₄ in the presence of a suitable base often favors the reaction at the C-I position. nih.gov This allows for the introduction of an aryl or other organic moiety at the C5 position while leaving the C4-bromo substituent intact for subsequent transformations. This stepwise functionalization provides a route to unsymmetrically substituted 1,2,3-triazoles. nih.govrsc.org

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions on related halo-triazoles, illustrating the general principles that can be applied to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Triazoles
Halogenated SubstrateCoupling PartnerCatalystBaseSolventYield (%)Reference
5-iodo-1,2,3-triazolesArylboronic acidsPd(PPh₃)₄K₃PO₄EtOHGood to excellent acs.org
4-bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH82 nih.gov
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OQuantitative (mixture) beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the C-halogen bonds in this compound. The electron-withdrawing nature of the triazole ring activates the halogen atoms towards nucleophilic attack. Similar to cross-coupling reactions, the C-I bond is generally more susceptible to nucleophilic displacement than the C-Br bond.

This differential reactivity allows for the selective introduction of nucleophiles, such as alkoxides, thiolates, and amines, at the C5 position. The reaction typically proceeds under basic conditions, where the nucleophile attacks the electron-deficient carbon atom bearing the iodine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the iodide leaving group.

While direct studies on this compound are limited in the provided search results, the principles of SNAr on other halogenated heterocycles are well-documented. For example, studies on 5-bromo-1,2,3-triazines show that they readily undergo SNAr with phenols. acs.orgresearchgate.net Similarly, the substitution of bromine in 4-bromo-5-nitrophthalodinitrile has been reported. researchgate.net These examples suggest that this compound would likely undergo selective SNAr at the C5 position.

Magnesiation and Lithiation Reactions for Further Derivatization

The formation of organometallic intermediates through magnesiation or lithiation reactions offers a versatile route for the derivatization of halogenated triazoles. These reactions typically involve the exchange of a halogen atom with a metal, creating a highly reactive carbanionic species that can be quenched with various electrophiles.

In the case of this compound, the greater reactivity of the C-I bond would likely favor selective metal-halogen exchange at the C5 position. However, studies on 4,5-dibromo-1,2,3-triazoles have shown that bromine-lithium exchange occurs readily at the C5 position upon treatment with butyllithium (B86547) at low temperatures. rsc.org The resulting 5-lithio-4-bromo-1,2,3-triazole can then be trapped with a variety of electrophiles, such as carbon dioxide, aldehydes, ketones, and disulfides, to introduce a wide range of functional groups. rsc.org This suggests that both magnesiation and lithiation of this compound would be viable methods for its functionalization, likely proceeding with high selectivity at the C5 position.

Halogen Exchange Reactions and Their Selectivity

Halogen exchange (Finkelstein reaction) can be employed to modify the halogen substitution pattern of this compound. This type of reaction involves the treatment of a halo-heterocycle with a source of another halogen, typically a metal halide. The equilibrium of the reaction is driven by factors such as the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting metal halide salt.

Given the weaker C-I bond, it is expected that the iodine atom in this compound could be selectively replaced by other halogens, such as fluorine or chlorine, under appropriate conditions. For instance, treatment with a fluoride (B91410) source could potentially yield 4-bromo-5-fluoro-1H-1,2,3-triazole. The selectivity of such reactions is crucial for accessing triazoles with specific halogen patterns for further synthetic manipulations. Research on other halo-heterocycles has demonstrated the feasibility of selective halogen exchange reactions. researchgate.net

Regioselective N-Functionalization of this compound

The 1H-1,2,3-triazole ring possesses three nitrogen atoms, but only the N1 and N2 positions are typically available for functionalization in the parent compound. The regioselectivity of N-alkylation and N-arylation is a critical aspect of triazole chemistry, as the position of the substituent significantly influences the properties and reactivity of the resulting molecule.

Alkylation and Arylation at Triazole Nitrogen Atoms (N1, N2)

The N-functionalization of this compound can lead to a mixture of N1 and N2 substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the electronic effects of the halogen substituents on the triazole ring.

Studies on the related 4,5-dibromo-1H-1,2,3-triazole have shown that alkylation and arylation can be directed towards either the N1 or N2 position. nih.govresearchgate.netresearchgate.net For instance, N2-arylation has been achieved with high regioselectivity by reacting 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate in DMF. nih.govresearchgate.net Conversely, other conditions might favor N1 substitution. The presence of the bromo and iodo substituents in this compound is expected to influence the electron density at the different nitrogen atoms, thereby affecting the regioselectivity of N-functionalization. Research on 4-bromo-NH-1,2,3-triazoles has shown that N2-alkylation can be achieved with high selectivity. organic-chemistry.org

The table below presents examples of N-functionalization reactions on related bromo-triazoles, highlighting the achievable regioselectivity.

Table 2: Regioselective N-Functionalization of Bromo-1,2,3-triazoles
SubstrateReagentConditionsMajor ProductReference
4,5-dibromo-1,2,3-triazoleElectron-deficient aromatic halidesK₂CO₃, DMFN2-aryl-4,5-dibromotriazoles nih.govresearchgate.net
4-bromo-NH-1,2,3-triazolesAlkyl halidesK₂CO₃, DMF, -10 °C2-substituted 4-bromo-1,2,3-triazoles organic-chemistry.org
4,5-dibromo-1H-1,2,3-triazoleChloromethyl methyl etherVariousN1/N2 mixture rsc.org

Influence of Halogen Substituents on N-Regioselectivity

The N-regioselectivity of substitution reactions, such as alkylation, on the 1H-1,2,3-triazole ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of two different, bulky, and electron-withdrawing halogen atoms at the C4 and C5 positions introduces complex steric and electronic effects that govern the outcome of N-functionalization.

Alkylation of the 1H-1,2,3-triazole anion can theoretically occur at the N1, N2, or N3 positions. However, for a 1H-1,2,3-triazole, tautomerism exists between the 1H and 2H forms, making N1 and N2 the primary sites for substitution. The electron-withdrawing nature of both bromine and iodine atoms decreases the electron density of the triazole ring and increases the acidity of the N-H proton, facilitating its removal to form the triazolate anion.

The distribution of the resulting N1 and N2-substituted isomers is dictated by a combination of factors:

Steric Hindrance: The bulky iodine and bromine atoms flanking the N1 position create significant steric hindrance. Consequently, electrophilic attack is often directed to the less sterically encumbered N2 position. Studies on related dihalogenated triazoles, such as 4,5-dibromo-1,2,3-triazole, have shown that substitution can be directed to the N2 position under certain conditions. researchgate.netrsc.org For instance, reaction with triphenylmethyl chloride gives the N2-substituted product exclusively. rsc.org

Electronic Effects: The halogens exert a strong inductive electron-withdrawing effect, which influences the nucleophilicity of the adjacent nitrogen atoms. Computational studies on substituted pyridines have shown that electron-withdrawing substituents decrease the electron density on the nitrogen atoms, which can affect their reactivity in forming halogen bonds and other interactions. acs.org This principle extends to the triazole system, where the relative nucleophilicity of N1 versus N2 is modulated by the adjacent halogens.

Reaction Conditions: The choice of solvent, base, and electrophile plays a critical role in controlling the regioselectivity. For example, in the alkylation of 4,5-dibromo-1H-1,2,3-triazole, different electrophiles lead to different isomer ratios. rsc.org N-alkylation of the related 4,5-diiodo-1H-1,2,3-triazole is also known to produce two distinct tautomers, highlighting the competitive nature of the N1 and N2 sites. researchgate.net

The interplay of these factors determines the final product ratio. While steric effects strongly favor N2 substitution, electronic factors and reaction conditions can modulate this preference, sometimes allowing for the formation of the N1 isomer.

Table 1: Factors Influencing N-Regioselectivity in Dihalogenated 1,2,3-Triazoles

FactorInfluence on Regioselectivity (N1 vs. N2)Example/Rationale
Steric HindranceFavors substitution at the less hindered N2 position.The bulky bromo and iodo groups at C4 and C5 crowd the N1 position.
Electronic EffectsElectron-withdrawing halogens reduce the nucleophilicity of all ring nitrogens, but the relative effect on N1 vs. N2 can vary.The inductive effect of halogens modifies the charge distribution in the triazolate anion.
ElectrophileBulky electrophiles enhance the preference for the less hindered N2 position.Reaction of 4,5-dibromo-1H-1,2,3-triazole with bulky triphenylmethyl chloride yields the N2 isomer. rsc.org
Solvent/BaseCan influence the dissociation of the triazolate salt and the solvation of the transition state, thereby affecting the isomer ratio.Different base and solvent systems can alter the outcome of alkylation reactions. mdpi.com

Mechanistic Elucidation of Chemical Transformations

Understanding the reaction mechanisms for the synthesis and subsequent modification of this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Proposed Reaction Pathways for Halogenated Triazole Synthesis

The synthesis of this compound can be envisioned through several pathways, primarily involving the sequential halogenation of a triazole precursor. A plausible synthetic route begins with 1H-1,2,3-triazole itself.

One proposed pathway involves a two-step halogenation:

Bromination: The first step is the bromination of 1H-1,2,3-triazole to yield 4-bromo-1H-1,2,3-triazole. This can be achieved using a suitable brominating agent. The C4/C5 positions of the triazole ring are susceptible to electrophilic substitution.

Iodination: The resulting 4-bromo-1H-1,2,3-triazole is then subjected to iodination. The bromine atom at C4 deactivates the ring slightly, but the remaining C-H bond at the C5 position can be substituted with iodine using an appropriate iodinating agent, likely under basic conditions to facilitate the reaction. This sequential approach, starting with bromination followed by iodination, has been reported for the synthesis of the unsymmetrical 4-bromo-5-iodo-1,2,3-triazole. researchgate.net

Alternatively, a Huisgen 1,3-dipolar cycloaddition could be employed, although this is more common for generating substituted triazoles. researchgate.net This would require a halogenated alkyne and an azide, a route that might present challenges in precursor availability and regiocontrol during the cycloaddition step.

The reactivity of related halogenated triazoles provides further mechanistic insight. For example, the reaction of 4-bromoacetyl-1H-1,2,3-triazoles with amines can lead to unexpected products like pyrazines through complex cascade reactions, demonstrating the diverse reaction pathways these intermediates can undergo. researchgate.net

Role of Catalyst Systems in Regio- and Chemoselectivity Control

Catalyst systems are paramount in directing the regioselectivity and chemoselectivity of reactions involving triazole synthesis and functionalization.

In Synthesis: While direct halogenation may not always require a catalyst, the synthesis of the triazole ring itself often does. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, delivering 1,4-disubstituted triazoles with high regioselectivity. researchgate.netnih.gov Ruthenium catalysts have also been used for the synthesis of 1,5-disubstituted isomers. By choosing the appropriate catalyst, one could potentially synthesize a specifically substituted triazole precursor for subsequent halogenation.

In Functionalization: After the this compound core is formed, catalysts are crucial for its selective modification. Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br and C-I bonds. Due to the differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive), selective, catalyst-mediated functionalization at the C5 position is feasible while leaving the C4-Br bond intact. This allows for the stepwise introduction of different functional groups. Palladium and copper catalysts are also employed in C-H activation/arylation reactions on the triazole ring, typically at the C5 position. rsc.orgnih.gov

Computational and Theoretical Studies

Computational chemistry provides powerful tools for predicting and explaining the behavior of molecules like this compound, offering insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of halogenated triazoles.

Reactivity Descriptors: Calculations can determine various reactivity descriptors. For example, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Fukui functions and molecular electrostatic potential (MEP) maps can further refine these predictions, highlighting regions of high electron density (nucleophilic) and low electron density (electrophilic). acs.orguzhnu.edu.ua For this compound, these calculations would likely show the N-H proton as highly acidic and the C-I bond as the most susceptible site for nucleophilic attack or metal-catalyzed insertion.

Transition State Analysis: By calculating the energies of transition states for different reaction pathways (e.g., N1 vs. N2 alkylation), computational models can predict the kinetic product. acs.org This allows for a theoretical explanation of the observed regioselectivity and can guide the selection of reaction conditions to favor a desired isomer. Such studies have been successfully applied to explain the regioselectivity of alkylation in related 1,2,4-triazole (B32235) systems. uzhnu.edu.ua

Investigation of CH Acidity and Deprotometallation Processes

While this compound lacks a C-H bond on the heterocyclic ring, the concepts of acidity and metallation are highly relevant to its N-H proton and C-X bonds.

N-H Acidity: The parent 1H-1,2,3-triazole has a pKa of 9.4. wikipedia.org The strong electron-withdrawing effects of the bromine and iodine substituents at C4 and C5 are expected to significantly increase the acidity of the N-H proton. Computational studies can provide an accurate pKa estimate for this compound, quantifying the electronic impact of the halogens. This high acidity means that even mild bases can readily deprotonate the triazole, forming the nucleophilic anion required for N-substitution reactions.

Deprotometallation/Halogen-Metal Exchange: The C4 and C5 positions, being substituted with halogens, are activated towards metallation via halogen-metal exchange. Studies on 1-substituted-4,5-dibromo-1H-1,2,3-triazoles have shown that treatment with strong bases like butyllithium results in a regioselective bromine-lithium exchange at the C5 position. rsc.org This process creates a potent nucleophilic organolithium intermediate that can be trapped with various electrophiles. A similar reactivity is expected for this compound. Given the greater lability of the C-I bond compared to the C-Br bond, it is highly probable that iodine-lithium exchange would occur preferentially at the C5 position, providing a powerful method for selective functionalization at this site. Computational models can be used to calculate the relative activation barriers for exchange at C4 versus C5, providing a theoretical basis for this selectivity. uzhnu.edu.ua

Table 2: Predicted Reactivity and Properties from Computational Studies

Property/ProcessPredicted Outcome for this compoundComputational Method/Rationale
N-H AciditySignificantly more acidic (lower pKa) than unsubstituted 1H-1,2,3-triazole.DFT calculations of pKa, based on the strong electron-withdrawing effects of Br and I.
N-Alkylation RegioselectivityN2-alkylation is likely the major kinetic product.Transition state energy calculations (DFT) considering steric hindrance and electronic factors.
Site of Nucleophilic AttackCarbon of the C-I bond is the most likely site.Analysis of LUMO distribution and Molecular Electrostatic Potential (MEP) maps.
Halogen-Metal ExchangePreferential iodine-lithium exchange at the C5 position.Calculation of activation energies for exchange at C-I vs. C-Br, reflecting the weaker C-I bond strength.

Theoretical Basis for Halogen Bonding Interactions in Triazolium Salts

The capacity of halogenated azoles, particularly triazolium salts, to engage in potent and highly directional non-covalent interactions is rooted in the fundamental principles of halogen bonding (XB). This interaction occurs between an electrophilic region associated with a halogen atom (the XB donor) and a nucleophilic region on another molecule (the XB acceptor). acs.org The theoretical underpinnings of these interactions in the context of triazolium salts like this compound involve the concept of the σ-hole, the influence of the heterocyclic ring, and the interplay of various energetic contributions that dictate the bond's strength and geometry.

At the core of halogen bonding is the phenomenon of the σ-hole, a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond (e.g., C-X). acs.org This anisotropy in electron density arises because the electron density is drawn away from the outermost portion of the halogen and towards the more electronegative atom it is bonded to, leaving a localized electrophilic cap. acs.org The 1,2,3-triazolium ring plays a crucial role in amplifying the magnitude of this σ-hole. As a positively charged, electron-deficient heterocyclic system, it strongly withdraws electron density from the attached halogen atoms at the C4 and C5 positions. This inductive effect makes the σ-holes on the bromine and, more significantly, the iodine atoms in 4-bromo-5-iodo-1H-1,2,3-triazolium salts exceptionally large and positive, rendering them powerful halogen bond donors.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in validating and quantifying these theoretical concepts. Studies on the closely related 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts have confirmed the presence of strong σ-holes on the iodine atoms. nih.gov These in-silico investigations have shown that the strength and nature of the halogen bond are highly tunable and are significantly influenced by the identity of the Lewis base (the XB acceptor), which is often the counter-anion in the case of triazolium salts. nih.gov The interplay between the potent XB donor sites on the triazolium cation and the properties of the anion leads to the formation of diverse and predictable supramolecular aggregates in the solid state. Research has demonstrated that changing the anion can systematically alter the resulting structure, from dimers and trimers to extended polymeric chains. nih.gov

Anion TypeResulting Supramolecular StructureConformation/Shape
Halide (e.g., Br⁻, I⁻)TetramerSaddle
Tetrafluoroborate (BF₄⁻)TrimerChinese Lantern
TrifluoroacetateDimerBoat
AcetateDimerRectangle
PolyiodideLinear PolymerLinear Chain
Table 1: Influence of different anions on the halogen-bonding-induced aggregation of 4,5-diiodo-1,2,3-triazolium salts, as observed in crystal structures. nih.gov

While electrostatic potential maps provide a good qualitative predictor for halogen bonding propensity, a complete theoretical description acknowledges the contribution of other energy components. umich.eduumich.edu Advanced computational techniques, such as Absolutely-Localized Molecular Orbital Energy Decomposition Analysis (ALMO-EDA), have revealed that charge transfer from the Lewis base into the σ* antibonding orbital of the C-X bond is a prominent and crucial stabilizing factor. umich.edu Therefore, the halogen bond is not purely electrostatic but possesses a significant degree of covalent character.

The strength and directionality of these interactions are evident in the precise geometries observed in crystal structures of related halogen-bonded systems. For instance, X-ray analysis of a dimeric iodoloisoxazolium bromide salt, another potent XB-donating heterocyclic system, provides insight into the typical geometric parameters of strong halogen bonds. The observed bond lengths are significantly shorter than the sum of the van der Waals radii, and the bond angles are nearly linear, confirming the highly directional nature of the σ-hole interaction. beilstein-journals.org

InteractionBond Length (Å)% of Sum of van der Waals Radii (Σr)Bond Angle (°)
I1···Br13.0610(5)80%171.67(9) (C8–I1···Br1)
I1···Br1'3.2023(5)84%176.08(9) (C1–I1···Br1)
Table 2: Selected crystallographic data for halogen bonding interactions in a dimeric iodoloisoxazolium bromide salt, illustrating the characteristic short and linear nature of the bonds. beilstein-journals.org

For this compound, these theoretical principles predict that the iodine atom would serve as the dominant halogen bond donor. The σ-hole on iodine is generally larger, more accessible, and more electrophilic than that on bromine, leading to stronger and more directional interactions with Lewis bases. The theoretical framework established for related dihalo- and iodinated azolium salts provides a robust basis for understanding and predicting the reactivity, recognition capabilities, and supramolecular behavior of this specific compound.

Applications of 4 Bromo 5 Iodo 1h 1,2,3 Triazole As a Versatile Synthetic Building Block

Construction of Polysubstituted 1,2,3-Triazole Scaffolds

The presence of two different halogen atoms on the 4- and 5-positions of the 1,2,3-triazole core makes 4-bromo-5-iodo-1H-1,2,3-triazole an exceptional precursor for the synthesis of highly functionalized triazole derivatives. The differential reactivity of the carbon-iodine and carbon-bromine bonds enables chemists to introduce a variety of substituents in a controlled and stepwise manner.

Synthesis of Trisubstituted and Tetrasubstituted 1,2,3-Triazoles

The construction of trisubstituted and tetrasubstituted 1,2,3-triazoles from this compound is readily achievable through various cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allows for the selective substitution of the iodine atom first. rsc.org This initial substitution provides a 4-bromo-5-substituted-1H-1,2,3-triazole intermediate, which can then undergo a second coupling reaction at the C-Br position to yield a fully substituted 1,4,5-trisubstituted 1,2,3-triazole.

Furthermore, N-substitution on the triazole ring can be performed to achieve tetrasubstituted derivatives. This hierarchical reactivity is a cornerstone of its utility, providing a reliable route to complex molecular architectures. rsc.org

Below is a table summarizing the synthesis of polysubstituted 1,2,3-triazoles from halogenated precursors:

Starting MaterialReaction TypeSubstituents IntroducedProduct Type
4,5-Dibromo-1H-1,2,3-triazoleBromine-lithium exchange, then quench with electrophileVarious electrophiles at C-54-Bromo-5-substituted-1H-1,2,3-triazole
4- and 5-Halo-1,2,3-triazolesSuzuki-Miyaura cross-couplingAryl or heteroaryl groups1,4,5-Trisubstituted-1,2,3-triazoles
β-Carbonyl phosphonates and azidesCesium carbonate mediated cyclizationVarious functional groups1,4-Disubstituted, 1,5-disubstituted, or 1,4,5-trisubstituted 1,2,3-triazoles

Access to Structurally Diverse 1,2,3-Triazole Derivatives via Sequential Transformations

The ability to perform sequential transformations on this compound is a key feature that allows for the creation of a wide diversity of molecular structures. The initial, more facile substitution at the C-5 position (iodine) can be followed by a different chemical transformation at the C-4 position (bromine). rsc.orgrsc.org This one-pot, multi-reaction approach is highly efficient. For instance, a Sonogashira coupling could be performed at the C-I position, followed by a Suzuki or Stille coupling at the C-Br position, introducing two distinct functional groups onto the triazole ring.

This stepwise functionalization provides chemists with precise control over the final structure of the molecule, enabling the synthesis of targeted compounds with specific electronic and steric properties for various applications. nih.gov

Formation of Fused Heterocyclic Systems

The reactivity of the halogen substituents on this compound also lends itself to the construction of more complex, fused heterocyclic systems. These reactions often involve the introduction of a side chain that can subsequently react with one of the halogenated positions on the triazole ring.

Annulation Reactions Leading to Novel Ring Systems

Annulation, or ring-forming, reactions are a powerful tool for building complex molecules. In the context of this compound, a common strategy involves first substituting one of the halogens with a group that contains a reactive site. This new substituent can then undergo an intramolecular cyclization to form a new ring fused to the original triazole.

A notable example is the synthesis of triazolo[1,5-a]indolones, which can be achieved from a 4-ethynyl-5-iodo-1,2,3-triazole precursor. nih.gov In this type of reaction, the iodo-group plays a crucial role in a subsequent palladium-catalyzed reaction that leads to the formation of the fused indole (B1671886) ring system. Similarly, other fused systems like 4H-v-triazolo[1,5-d] researchgate.netbeilstein-journals.orgpreprints.orgoxadiazines have been synthesized from 5-bromomethyl-1-(N,N-diaroylamino)-v-triazoles, demonstrating the versatility of halogenated triazoles in creating novel heterocyclic frameworks. rsc.orglookchem.com

Development of Complex Multicyclic Architectures

By extending the principles of annulation and sequential functionalization, even more complex multicyclic architectures can be developed. For instance, after an initial annulation to form a bicyclic system, the remaining halogen on the triazole ring can be used as a handle for further functionalization or for the construction of an additional fused ring.

This iterative approach to complexity is a hallmark of modern synthetic chemistry, and this compound is an ideal starting material for such strategies. The ability to build upon the triazole core in a controlled manner allows for the synthesis of intricate three-dimensional molecules with potential applications in drug discovery and materials science. beilstein-journals.org

Development of Precursors for Advanced Organic Materials

The unique electronic properties and stability of the 1,2,3-triazole ring make it an attractive component in the design of advanced organic materials. researchgate.netrsc.org this compound serves as a key precursor in this field, providing a platform for the synthesis of functional molecules with tailored properties.

The introduction of specific substituents onto the triazole core can influence properties such as luminescence, conductivity, and thermal stability. For example, the synthesis of nitrogen-rich energetic compounds has been achieved starting from 4,5-dicyano-1,2,3-triazole, a related polysubstituted triazole. nih.gov This highlights the potential for using highly functionalized triazoles, such as the bromo-iodo variant, as precursors for high-performance materials. The ability to precisely control the substitution pattern is crucial for fine-tuning the material's properties for specific applications, including organic light-emitting diodes (OLEDs), sensors, and polymers. rsc.orgnih.gov

Applications in Polymer Chemistry and Supramolecular Assembly

The bifunctional nature of this compound, with its two distinct halogen atoms, presents a unique opportunity for its use as a monomer in polymerization reactions. This allows for the synthesis of novel polymers with tailored properties. A patent application has highlighted the potential of this compound in polymerization and copolymerization reactions, underscoring its role in creating new polymeric materials. researchgate.net The presence of the triazole ring itself can impart desirable characteristics to the polymer backbone, such as thermal stability and specific solubility profiles. For instance, polymers incorporating 1,2,3-triazole units are known for their solubility in common organic solvents, a crucial factor for their processing and application.

The field of supramolecular chemistry has also begun to explore the potential of halogenated triazoles. The polarized C-H bond within the triazole ring, coupled with the presence of halogen atoms, facilitates the formation of non-covalent interactions, such as hydrogen and halogen bonding. nih.govrsc.orgresearchgate.net These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. Research has shown that exchanging the C5-H proton with halogen atoms like bromine and iodine can enhance anion binding, a key aspect of supramolecular recognition. beilstein-journals.orgnih.gov While specific studies on the supramolecular assembly of this compound are still emerging, the principles established with related halogenated triazoles suggest its significant potential in constructing novel supramolecular architectures, such as foldamers and interlocked systems. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The 1,2,3-triazole moiety is an excellent ligand for transition metals, and its incorporation into more complex molecular frameworks is a key strategy in the design of catalysts. The differential reactivity of the bromo and iodo substituents in this compound allows for its stepwise functionalization to create sophisticated ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the ability to selectively substitute the iodo and bromo groups enables the synthesis of precisely tailored ligands. For example, the more reactive C-I bond can be targeted in initial coupling reactions, followed by subsequent modification at the C-Br position. This stepwise approach allows for the introduction of different functionalities, which can be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The 1,2,3-triazole ring itself can act as a robust coordinating agent for various transition metals, forming stable complexes that can catalyze a wide range of organic transformations.

Below is a table summarizing the types of catalytic applications involving triazole-based ligands, for which this compound serves as a valuable precursor.

Catalyst TypeApplication AreaPotential Advantage of using this compound
HomogeneousCross-coupling reactions, asymmetric synthesisPrecise tuning of ligand properties through sequential functionalization.
HeterogeneousOxidation, reduction, C-C bond formationRobust anchoring of catalytic species to a polymer support, enhanced recyclability.

Spectroscopic and Advanced Structural Characterization Methodologies for 4 Bromo 5 Iodo 1h 1,2,3 Triazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-bromo-5-iodo-1H-1,2,3-triazole derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern of the triazole ring and the nature of any N-substituents.

For N-substituted derivatives, the chemical shift of the substituent's protons in ¹H NMR and carbons in ¹³C NMR confirms its attachment to the triazole nitrogen. For instance, in related N-alkyl triazoles, the signals for the alkyl groups are readily identified and their coupling patterns can provide further structural information. In the case of aromatic substituents, the chemical shifts and splitting patterns of the aromatic protons can indicate the electronic environment influenced by the halogenated triazole ring.

While specific NMR data for this compound is not extensively published, data from analogous compounds such as 4,5-dibromo-1H-1,2,3-triazole show aromatic proton signals in the range of δ 6.58–8.26 ppm in DMSO-d₆. For derivatives of this compound, one would expect the ¹H NMR spectrum to be relatively simple, primarily showing signals corresponding to the N-H proton (if unsubstituted at the nitrogen) and any N-substituent. The N-H proton of the triazole ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy is particularly informative for identifying the carbon atoms of the triazole ring. The carbons attached to the bromine and iodine atoms (C4 and C5) would exhibit distinct chemical shifts influenced by the halogen's electronegativity and size.

Table 1: Representative NMR Data for Related Triazole Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)
4,5-Dibromo-1H-1,2,3-triazole¹HDMSO-d₆6.58–8.26 (aromatic protons)
1-Benzyl-4-phenyl-1H-1,2,3-triazole¹HCDCl₃7.79 (s, 1H, triazole-H), 7.26-7.42 (m, 10H, Ar-H), 5.55 (s, 2H, CH₂)
1-Benzyl-4-phenyl-1H-1,2,3-triazole¹³CCDCl₃148.1, 134.7, 130.5, 128.8, 128.7, 128.1, 128.0, 125.7, 121.8, 54.2

This table presents data from related compounds to illustrate typical chemical shift ranges.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids. For this compound derivatives, this technique can unambiguously confirm the connectivity of atoms, the regiochemistry of substitution on the triazole ring, and intermolecular interactions in the solid state.

In a hypothetical crystal structure of a this compound derivative, key parameters of interest would include the C-Br and C-I bond lengths, the internal angles of the triazole ring, and any hydrogen bonding involving the N-H proton (for N-unsubstituted derivatives) or other functional groups on a substituent. The planarity of the triazole ring and the dihedral angles between the ring and any substituents are also important structural features.

Table 2: Illustrative Crystallographic Data for a Related Dihalo-1,2,3-triazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.345(2)
b (Å)10.123(3)
c (Å)12.456(4)
β (°)109.34(3)
Volume (ų)993.4(5)
Z4

This data is for a representative dihalogenated triazole and serves as an example of the type of information obtained from X-ray crystallography.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (monoisotopic ¹²⁷I). This isotopic signature is a key identifier for halogenated compounds.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The fragmentation pattern would likely involve the loss of the halogen atoms, the N₂ molecule from the triazole ring, and cleavage of the N-substituent, if present. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₂HBrIN₃

IonCalculated m/z
[M(⁷⁹Br)]⁺272.8444
[M(⁸¹Br)]⁺274.8424
[M(⁷⁹Br)+H]⁺273.8523
[M(⁸¹Br)+H]⁺275.8502

These values are theoretical calculations for the specified isotopic compositions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can be used to identify characteristic vibrations of the triazole ring and the carbon-halogen bonds.

The IR spectrum of an N-unsubstituted this compound would be expected to show a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring would appear in the fingerprint region, generally between 1400 and 1600 cm⁻¹. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the carbon-halogen bonds, which may be weak or absent in the IR spectrum.

Table 4: General Vibrational Frequency Ranges for Halogenated Triazoles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3100 - 3300
C-H (on substituent)Stretching2850 - 3100
C=N (triazole ring)Stretching1400 - 1500
N=N (triazole ring)Stretching1500 - 1600
C-BrStretching500 - 650
C-IStretching450 - 600

These are general ranges and the exact positions of the bands will depend on the specific molecular structure and its environment.

Q & A

Q. Table 1. Optimization of Cross-Coupling Reactions

ParameterBromine SubstituentIodine Substituent
Preferred CatalystPd(PPh3_3)4_4CuI/Pd(OAc)2_2
SolventTHFDMF
Temperature80°C120°C
Yield Range70–85% 50–65%

Q. Table 2. Key NMR Shifts for Halogenated Triazoles

Compound1H^1\text{H}-NMR (ppm)13C^{13}\text{C}-NMR (ppm)
4-Bromo derivative7.34 (d, J = 8.4 Hz) 133.26 (C-Br)
5-Iodo derivative7.46–7.49 (m) 139.51 (C-I)

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